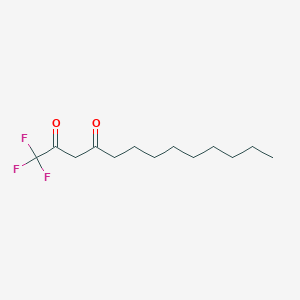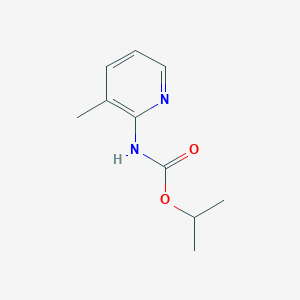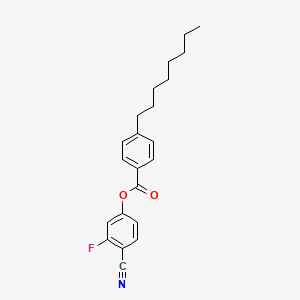
4-Cyano-3-fluorophenyl 4-octylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-fluorophenyl 4-octylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with cyano and fluoro groups, and an octylbenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3-fluorophenyl 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-fluorophenyl 4-octylbenzoate has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-Cyano-3-fluorophenyl 4-octylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with specific receptors or enzymes, altering their activity.
Pathways Involved: The interaction may trigger a cascade of biochemical reactions, leading to the desired effect. For example, in display technologies, the alignment of liquid crystal molecules in response to an electric field is a key mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure but with a shorter alkyl chain.
4-Cyano-3-fluorophenyl 4-butylbenzoate: Another similar compound with an even shorter alkyl chain.
Uniqueness
4-Cyano-3-fluorophenyl 4-octylbenzoate is unique due to its longer alkyl chain, which can influence its liquid crystal properties and phase behavior. This makes it particularly suitable for specific applications in advanced display technologies where longer alkyl chains are preferred for better alignment and stability.
Eigenschaften
CAS-Nummer |
94611-12-8 |
|---|---|
Molekularformel |
C22H24FNO2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) 4-octylbenzoate |
InChI |
InChI=1S/C22H24FNO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)22(25)26-20-14-13-19(16-24)21(23)15-20/h9-15H,2-8H2,1H3 |
InChI-Schlüssel |
KTWNGGAAPLBCOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



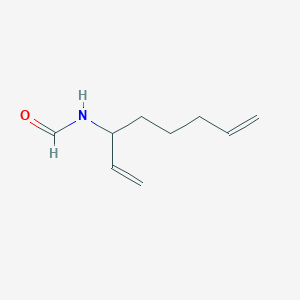

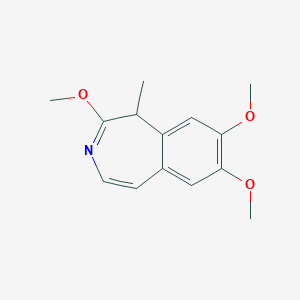
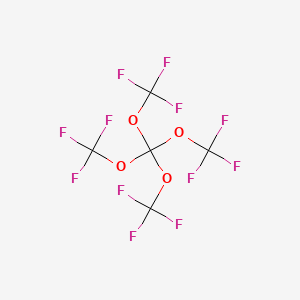


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)


stannane](/img/structure/B14351820.png)
